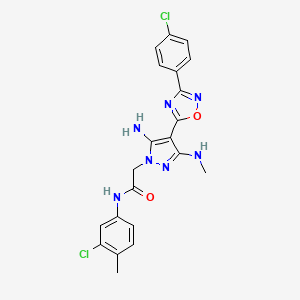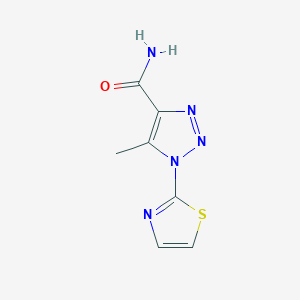
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H13N3O4 and a molecular weight of 275.26 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid” is defined by its molecular formula, C13H13N3O4 . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid” are defined by its molecular structure. It has a molecular weight of 275.26 . Other properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación
Drug Design and Synthesis
Piperidine derivatives, including “1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . The specific antiviral properties of “1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid” may require further research.
Antimalarial Applications
Piperidine derivatives are also being utilized as antimalarial agents . The specific antimalarial properties of “1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid” may require further research.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . The specific antimicrobial and antifungal properties of “1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid” may require further research.
Antihypertension Applications
Piperidine derivatives are being utilized as antihypertension agents . The specific antihypertension properties of “1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid” may require further research.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives, including “1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid”, have shown analgesic and anti-inflammatory activities .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . The specific anti-Alzheimer and antipsychotic properties of “1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid” may require further research.
Direcciones Futuras
The future directions for research on “1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid” could include further investigation into its synthesis, reactivity, mechanism of action, and potential applications in proteomics research . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.
Propiedades
IUPAC Name |
1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c14-8-10-7-11(16(19)20)1-2-12(10)15-5-3-9(4-6-15)13(17)18/h1-2,7,9H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRIZZIYBBRYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2676722.png)


![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2676727.png)
![6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2676730.png)


![4-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-2,2-dimethyloxolane](/img/structure/B2676735.png)


![methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2676740.png)
![7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2676741.png)

![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)